molecular formula C7H14ClNO4 B13522186 (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride

Katalognummer: B13522186
Molekulargewicht: 211.64 g/mol
InChI-Schlüssel: JVSNCGFAYRRLGX-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methoxy group, and a hydrochloride salt. Its chiral nature makes it an important molecule in asymmetric synthesis and chiral separation techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, followed by the introduction of the dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like dimethylamine. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the methoxy group can enhance the compound’s solubility and bioavailability. The hydrochloride salt form ensures the compound’s stability and facilitates its use in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacid
  • (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidmethylester
  • (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidethylester

Uniqueness

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride stands out due to its chiral nature and the presence of both dimethylamino and methoxy groups, which confer unique chemical and physical properties. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.

Eigenschaften

Molekularformel

C7H14ClNO4

Molekulargewicht

211.64 g/mol

IUPAC-Name

(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-8(2)5(7(10)11)4-6(9)12-3;/h5H,4H2,1-3H3,(H,10,11);1H/t5-;/m0./s1

InChI-Schlüssel

JVSNCGFAYRRLGX-JEDNCBNOSA-N

Isomerische SMILES

CN(C)[C@@H](CC(=O)OC)C(=O)O.Cl

Kanonische SMILES

CN(C)C(CC(=O)OC)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.